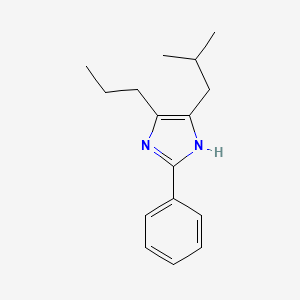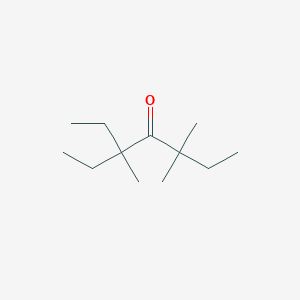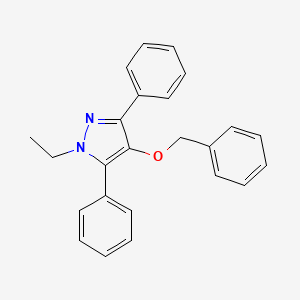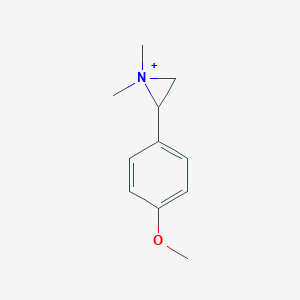
Diethyl(1H-indol-3-yl)sulfanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(1H-indol-3-yl)sulfanium chloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-indol-3-yl)sulfanium chloride typically involves the reaction of indole derivatives with diethyl sulfide and a suitable chlorinating agent. One common method is the Fischer indolisation followed by N-alkylation. This process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often include the use of palladium catalysts and microwave irradiation to achieve high yields and rapid reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also emphasized in industrial settings .
化学反応の分析
Types of Reactions
Diethyl(1H-indol-3-yl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indole derivatives .
科学的研究の応用
Diethyl(1H-indol-3-yl)sulfanium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of Diethyl(1H-indol-3-yl)sulfanium chloride involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. The compound’s indole moiety allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carboxylate: Exhibits antiviral and anticancer properties.
Uniqueness
Diethyl(1H-indol-3-yl)sulfanium chloride is unique due to its sulfanium group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
59321-25-4 |
|---|---|
分子式 |
C12H16ClNS |
分子量 |
241.78 g/mol |
IUPAC名 |
diethyl(1H-indol-3-yl)sulfanium;chloride |
InChI |
InChI=1S/C12H16NS.ClH/c1-3-14(4-2)12-9-13-11-8-6-5-7-10(11)12;/h5-9,13H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
RIOOPVNKUFPVKZ-UHFFFAOYSA-M |
正規SMILES |
CC[S+](CC)C1=CNC2=CC=CC=C21.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)






![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)



![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)

